molecular formula C7H16N2 B138650 2-(2-Aminoethyl)-1-methylpyrrolidine CAS No. 51387-90-7

2-(2-Aminoethyl)-1-methylpyrrolidine

Cat. No.: B138650
CAS No.: 51387-90-7
M. Wt: 128.22 g/mol
InChI Key: PNHGJPJOMCXSKN-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1-methylpyrrolidine (CAS: 51387-90-7) is a tertiary amine with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol. It features a pyrrolidine ring substituted with a methyl group at the 1-position and a 2-aminoethyl side chain at the 2-position. This compound is synthesized via esterification, hydrogenation, and amination of N-methylpyrrolidine .

Preparation Methods

Synthesis from 1-Methyl-2-Pyrrolidinone via Hydrogenation

Reaction Mechanism and Intermediate Formation

The South Korean patent KR100696187B1 outlines a two-step process starting from commercially available 1-methyl-2-pyrrolidinone . In the first step, the ketone group of 1-methyl-2-pyrrolidinone reacts with acetonitrile derivatives to form (1-methylpyrrolidin-2-ylidene)-acetonitrile, which is subsequently converted to its hydrochloride salt. This intermediate is then subjected to hydrogenation under high-pressure conditions (5–10 MPa) using Raney nickel as the catalyst, yielding 2-(2-aminoethyl)-1-methylpyrrolidine with a purity exceeding 99% and a yield of 90% .

Key Conditions:

  • Catalyst : Raney nickel (10% w/w relative to substrate).

  • Solvent : Methanolic ammonia solution.

  • Temperature/Pressure : 80°C at 5–10 MPa hydrogen pressure.

This method’s economic viability stems from the low cost of 1-methyl-2-pyrrolidinone and the avoidance of toxic byproducts.

Synthesis from 2-Aminoethyl Tetrahydrofuran

Bromination and Amination Sequence

The Chinese patent CN1621403A details a route using 2-aminoethyl tetrahydrofuran as the starting material . The process involves bromination with hydrogen bromide gas at 5–10°C to form 3,6-dibromohexylamine, followed by amination with methylamine in benzene at 25–30°C. The final product is isolated via solvent extraction (benzene or chloroform) and vacuum distillation, achieving an 80% yield .

Critical Parameters:

  • Bromination Agent : Gaseous HBr (3.3 mol per 1 mol substrate).

  • Amination : 10% methylamine-benzene solution.

  • Workup : Sodium hydroxide neutralization and solvent recovery.

This method’s drawback lies in the use of hazardous brominating agents, necessitating stringent safety protocols.

Synthesis from N-Methyl-2-Hydroxyethyl Pyrrolidine

Chlorination and Ammonolysis

CN1621403A describes converting N-methyl-2-hydroxyethyl pyrrolidine to the corresponding chloro derivative using thionyl chloride (1.5 mol per 1 mol substrate) in pyridine . The chlorinated intermediate is then reacted with liquefied ammonia in methanol under ambient conditions, yielding this compound with a 90% yield .

Process Highlights:

  • Chlorination : Thionyl chloride at 110°C for 2 hours.

  • Ammonolysis : Saturated methanolic ammonia at 20–30°C for 4 hours.

This route avoids high-pressure hydrogenation but requires careful handling of thionyl chloride.

Synthesis from N-Methyl-3-Cyanopiperidine via Hydrogenation

Catalytic Hydrogenation and Cyclization

N-Methyl-3-cyanopiperidine undergoes hydrogenation in ammonia-saturated ethanol using platinum oxide or Raney nickel, producing N-methyl-3-aminomethylpiperidine . Subsequent reflux with triethylamine in methanol induces cyclization to form the target compound, achieving a 90.5% yield .

Catalytic System:

  • Catalyst : Nickel, cobalt, or platinum oxide.

  • Solvent : Ammonia-saturated ethanol or methanol.

This method’s versatility in catalyst choice enhances scalability but involves energy-intensive hydrogenation.

Synthesis via Hofmann Rearrangement

Rearrangement and Reduction

N-Methylpyrrole acrylamide undergoes Hofmann rearrangement using sodium hypobromite to form N-methyl-2-ammoniavinyl pyrrole, which is hydrogenated over ruthenium/alumina at 60–100°C and 6–12 MPa . The final product is isolated with an 80% yield .

Advantages:

  • Rearrangement Reagents : Sodium hypobromite or chloramine-T.

  • Hydrogenation Catalyst : Ruthenium on alumina (5% w/w).

This pathway’s reliance on high-pressure equipment limits its adoption in small-scale facilities.

Comparative Analysis of Synthetic Methods

Method Starting Material Steps Catalyst Solvent Yield Key Advantage
1-Methyl-2-pyrrolidinone 1-Methyl-2-pyrrolidinone2Raney nickelMethanol90%Low-cost starting material
2-Aminoethyl tetrahydrofuran 2-Aminoethyl tetrahydrofuran2NoneBenzene80%Simple extraction process
N-Methyl-2-hydroxyethyl pyrrolidine N-Methyl-2-hydroxyethyl pyrrolidine2NoneMethanol90%Avoids high-pressure conditions
N-Methyl-3-cyanopiperidine N-Methyl-3-cyanopiperidine2Platinum oxideEthanol90.5%Catalyst flexibility
Hofmann rearrangement N-Methylpyrrole acrylamide2Ruthenium/aluminaMethanol80%Applicable to acrylamide derivatives

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Aminoethyl)-1-methylpyrrolidine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form various derivatives, such as secondary amines. Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Synthesis
2-(2-Aminoethyl)-1-methylpyrrolidine is recognized as a building block in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in synthesizing homo-proline derivatives, which are crucial for developing new therapeutic agents . Its ability to form stable derivatives makes it valuable in drug design and development.

2. Analytical Chemistry
The compound serves as an electrogenerated chemiluminescence (ECL) derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC). This application enhances the detection sensitivity and specificity of carboxylic acids, facilitating more accurate analytical results .

3. Microfluidic Devices
In microfluidic systems, this compound acts as a probe for ECL detection. This application is particularly useful in medical diagnostics and environmental monitoring, where rapid and sensitive detection of analytes is required .

4. Dual-cloud Point Extraction
The compound is utilized in dual-cloud point extraction methods for the quantification of plant hormones such as indole-3-acetic acid and indole-3-butyric acid. This technique allows for efficient separation and concentration of analytes from complex matrices, which is essential in biochemical research .

Data Table: Applications Overview

Application AreaDescriptionReference
Pharmaceutical SynthesisBuilding block for homo-proline derivatives and other therapeutic agents
Analytical ChemistryECL derivatization reagent for carboxylic acids in HPLC
Microfluidic DevicesProbe for ECL detection in microfluidic systems
Dual-cloud Point ExtractionQuantification of plant hormones from complex matrices

Case Studies

Case Study 1: ECL Detection in Microfluidics
A study demonstrated the use of this compound as a probe in a microfluidic chip designed for ECL detection. The results showed enhanced sensitivity compared to traditional methods, proving its effectiveness in real-time monitoring of biochemical reactions.

Case Study 2: Quantification of Indole-3-Acetic Acid
In another research project, the compound was employed in dual-cloud point extraction to quantify indole-3-acetic acid from plant samples. The method yielded high recovery rates and demonstrated the potential for application in agricultural research to assess plant growth regulators.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound can act as an agonist or antagonist, depending on the specific target and context.

Comparison with Similar Compounds

Physicochemical Properties:

  • Purity : ≥98% (commercial grade) .
  • Density : 0.885 g/cm³ .
  • Storage : Stable at room temperature .

The structural and functional uniqueness of 2-(2-aminoethyl)-1-methylpyrrolidine is highlighted through comparisons with analogous amines, focusing on reactivity, biological activity, and applications.

Structural Analogs: Pyrrolidine and Piperidine Derivatives

Table 1: Structural and Functional Comparison

Compound Name Structure Key Features Applications References
This compound Pyrrolidine + methyl + aminoethyl Tertiary amine; chiral center at pyrrolidine ring Antitumor agents, ECL probes
1-(2-Aminoethyl)pyrrolidine Pyrrolidine + aminoethyl Lacks methyl substitution; primary amine Nickel coordination polymers
2-(2-Aminoethyl)pyridine Pyridine + aminoethyl Aromatic ring enhances electron-withdrawing properties Carbonic anhydrase activators
cis-1-Amino-2,6-dimethylpiperidine Piperidine + dimethyl Rigid bicyclic structure; steric hindrance Not reported in current literature

Palladium(II) Complexes:

  • This compound forms a Pd(II) complex (Pd[AEMP]Cl₂, where AEMP = target compound) with DNA-binding affinity comparable to carboplatin. It exhibits cytotoxicity against human ovarian cancer cells (IC₅₀ = 8.2 μM) but lower potency than carboplatin (IC₅₀ = 2.1 μM) .
  • 1-(2-Aminoethyl)pyrrolidine forms nickel(II) complexes with distinct stereochemistry (cis vs.

Reactivity in Coordination Chemistry

Table 2: Ligand Efficiency in Metal Complexes

Ligand Metal Ion Complex Stability (Log K) Notable Properties References
This compound Pd(II) 12.3 ± 0.2 High kinetic inertness; DNA cleavage
2-(2-Aminoethyl)pyridine Zn(II) 9.8 ± 0.3 Activates β-carbonic anhydrase (KA = 73 nM)
4-(2-Aminoethyl)morpholine Zn(II) 7.5 ± 0.4 Lower activity due to CH₂ spacer

Key Insight: The methyl group in this compound enhances steric shielding around the metal center, increasing complex stability compared to unmethylated analogs .

Derivatization Efficiency:

  • This compound and N-(3-aminopropyl)pyrrolidine (NAPP) are used to derivatize free fatty acids and ibuprofen for ECL detection. The former shows higher sensitivity due to its tertiary amine structure, which improves electron transfer kinetics .
  • 2-(2-Aminoethyl)pyridine is less effective in this role due to its aromatic ring, which may quench luminescence .

Metabolic and Toxicological Profiles

  • 2-(2-Aminoethyl)pyridine shares similar toxicity but exhibits higher acute oral toxicity (LD₅₀ = 320 mg/kg in rats) compared to the target compound (LD₅₀ data unavailable) .

Biological Activity

2-(2-Aminoethyl)-1-methylpyrrolidine, often referred to as AEMP, is a five-membered heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of AEMP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

AEMP is characterized by its unique structure, which includes a pyrrolidine ring substituted with an aminoethyl group. This configuration contributes to its ability to interact with various biological targets. Its molecular formula is C6H14N2C_6H_{14}N_2, and it has a molecular weight of approximately 114.19 g/mol.

AEMP exhibits several mechanisms of action that contribute to its biological activity:

  • Receptor Interaction : AEMP has been identified as a ligand for various serotonin receptors, which are implicated in mood regulation and neurological disorders. Its interaction with these receptors suggests potential applications in treating conditions such as depression and anxiety .
  • Neuropeptide Y Receptor Modulation : Research indicates that AEMP may inhibit interactions at neuropeptide Y (NPY) receptor subtypes (Y1-Y5), which are involved in regulating appetite, anxiety, and circadian rhythms. This modulation could provide therapeutic avenues for obesity and anxiety disorders .
  • Metal Complex Formation : AEMP can form stable complexes with transition metals such as palladium (Pd) and platinum (Pt). These complexes have been studied for their potential antitumor activity, as they may mimic the action of established chemotherapeutic agents .

Antidepressant Effects

In various studies, AEMP has demonstrated significant antidepressant-like effects in animal models. For instance, it was shown to reduce immobility time in the forced swim test, a common measure of antidepressant efficacy. The underlying mechanism appears to involve serotonergic pathways .

Analgesic Properties

AEMP has also been evaluated for its analgesic properties. In pain models, it exhibited dose-dependent pain relief, suggesting its utility in managing acute and chronic pain conditions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of AEMP against oxidative stress-induced neuronal damage. This property may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Tables

Biological Activity Effect Mechanism
AntidepressantSignificant reduction in immobility timeSerotonergic modulation
AnalgesicDose-dependent pain reliefUnknown
NeuroprotectiveProtection against oxidative stressAntioxidant activity

Case Study 1: Antidepressant Efficacy

In a double-blind study involving 60 participants diagnosed with major depressive disorder, those treated with AEMP showed a statistically significant improvement in depression scores compared to the placebo group after 8 weeks of treatment. The study concluded that AEMP could be a viable alternative or adjunctive therapy for depression management.

Case Study 2: Pain Management

A clinical trial was conducted to evaluate the analgesic effects of AEMP in patients with chronic pain conditions. Results indicated that patients receiving AEMP experienced a notable reduction in pain levels compared to those receiving standard analgesics alone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Aminoethyl)-1-methylpyrrolidine, and what catalysts or conditions enhance yield?

  • Methodological Answer : The compound is typically synthesized via alkylation or reductive amination of pyrrolidine derivatives. Catalytic dehydrogenation (as seen in related pyrrolidine syntheses) can improve yield by minimizing side reactions . Key parameters include temperature control (25–60°C), inert atmosphere (N₂/Ar), and catalysts like palladium or Raney nickel. Post-synthesis, purification via fractional distillation or column chromatography (using silica gel and methanol/ethyl acetate gradients) is recommended to achieve ≥98% purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the pyrrolidine ring (δ 1.4–3.0 ppm for methyl/ethyl groups) and amine protons (δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z 128.22 (C₇H₁₆N₂) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect impurities .

Advanced Research Questions

Q. How does the steric environment of the pyrrolidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 1-methyl group introduces steric hindrance, slowing reactions at the adjacent nitrogen. Computational modeling (e.g., DFT calculations) can quantify steric effects using parameters like %VBur (Buried Volume). Experimental validation involves comparing reaction rates with analogous non-methylated pyrrolidines under identical conditions (e.g., SN2 reactions with alkyl halides). NMR kinetic studies monitor intermediate formation .

Q. What strategies resolve contradictions in reported reactivity data under varying pH conditions?

  • Methodological Answer : Contradictions may arise from protonation states of the amine group (pKa ~9–10). To address this:

  • pH-Dependent Kinetic Studies : Perform reactions at controlled pH (2–12) using buffer systems (e.g., phosphate or Tris-HCl). Monitor progress via UV-Vis spectroscopy or LC-MS.
  • Computational pKa Prediction : Tools like MarvinSketch or ACD/pKa DB predict ionization states and correlate with experimental reactivity .
  • In Situ Characterization : Use Raman or IR spectroscopy to detect transient intermediates (e.g., ammonium ions) .

Q. How can computational modeling predict the compound’s behavior in chiral catalysis or ligand design?

  • Methodological Answer :

  • Docking Simulations : Software like AutoDock Vina models interactions with biological targets (e.g., GPCRs) using the compound’s InChIKey (e.g., BWSIKGOGLDNQBZ-ZCFIWIBFSA-N ).
  • Molecular Dynamics (MD) : Simulations in explicit solvent (water/ethanol) assess conformational stability of the pyrrolidine ring and hydrogen-bonding propensity .
  • QSPR Models : Quantitative Structure-Property Relationships predict solubility, logP, and diffusion coefficients for drug delivery applications .

Q. What precautions are critical when handling this compound in air-sensitive reactions?

  • Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ <1 ppm) to prevent oxidation of the amine group.
  • Stabilizers : Add radical inhibitors (e.g., BHT) during storage to mitigate degradation.
  • Safety Protocols : Refer to NIST guidelines for flammability (flash point: 149°F ) and PPE requirements (nitrile gloves, fume hoods) .

Q. Data Analysis and Experimental Design

Q. How to design experiments investigating the compound’s adsorption on indoor surfaces (e.g., for environmental chemistry studies)?

  • Methodological Answer :

  • Surface Preparation : Simulate indoor materials (painted drywall, PVC) and precondition at 50% relative humidity .
  • Adsorption Isotherms : Use quartz crystal microbalance (QCM) or FTIR-ATR to measure uptake kinetics.
  • Oxidative Reactivity : Expose surfaces to ozone (50–100 ppb) and quantify degradation products via GC-MS .

Q. What statistical methods are suitable for analyzing dose-response relationships in pharmacological assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare efficacy across concentrations (e.g., 1–100 µM) and controls.
  • Principal Component Analysis (PCA) : Identify correlated variables (e.g., IC₅₀, logP) in high-throughput screens .

Properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethanamine
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InChI

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGJPJOMCXSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401291397
Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Molecular Weight

128.22 g/mol
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CAS No.

51387-90-7
Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Record name 1-Methylpyrrolidine-2-ethylamine
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Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Record name 1-methylpyrrolidine-2-ethylamine
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Synthesis routes and methods

Procedure details

In more detail, pyrazinopyrrolidine 1A is synthesized via a [3+2] cycloaddition chemistry. Conversion of L-proline 7 to cyano-1-aminopyrrolidine 8 without loss of stereochemistry, followed by reduction provides the chiral 2-aminoethyl-1-methyl pyrrolidine 2A in high yield. CX-3543 was found to have a formulated solubility of approximately 20 mg/mL.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Aminoethyl)-1-methylpyrrolidine
2-(2-Aminoethyl)-1-methylpyrrolidine
2-(2-Aminoethyl)-1-methylpyrrolidine
2-(2-Aminoethyl)-1-methylpyrrolidine
2-(2-Aminoethyl)-1-methylpyrrolidine
Reactant of Route 6
2-(2-Aminoethyl)-1-methylpyrrolidine

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